molecular formula C3H7NOS B065794 Mercaptoacetone oxime CAS No. 175137-00-5

Mercaptoacetone oxime

Cat. No.: B065794
CAS No.: 175137-00-5
M. Wt: 105.16 g/mol
InChI Key: RYOVLPIUSNOGAK-UHFFFAOYSA-N
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Description

Afuresertib hydrochloride is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor. It has shown promising results in delaying the growth of various human tumor xenografts in a dose-dependent manner. Afuresertib hydrochloride potently inhibits cell proliferation of various cell lines derived from hematologic malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The final product is obtained by purifying the compound through crystallization .

Industrial Production Methods

Industrial production of afuresertib hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Afuresertib hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of afuresertib hydrochloride, which are used for further research and development in medicinal chemistry .

Scientific Research Applications

Afuresertib hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Afuresertib hydrochloride exerts its effects by inhibiting the activity of AKT, a key protein kinase involved in the PI3K/AKT signaling pathway. This pathway is crucial for cell proliferation, survival, and apoptosis. By inhibiting AKT, afuresertib hydrochloride disrupts these cellular processes, leading to reduced tumor growth and increased cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Afuresertib hydrochloride is unique due to its reversible, ATP-competitive inhibition of AKT, which allows for precise control over its activity. Additionally, its favorable safety profile and clinical efficacy in multiple tumor types make it a promising candidate for further development .

Properties

CAS No.

175137-00-5

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

IUPAC Name

N-(1-sulfanylpropan-2-ylidene)hydroxylamine

InChI

InChI=1S/C3H7NOS/c1-3(2-6)4-5/h5-6H,2H2,1H3

InChI Key

RYOVLPIUSNOGAK-UHFFFAOYSA-N

SMILES

CC(=NO)CS

Canonical SMILES

CC(=NO)CS

Synonyms

Mercaptoacetone oxime

Origin of Product

United States

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